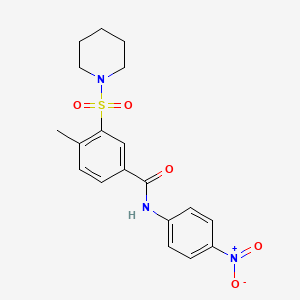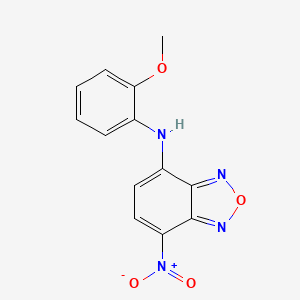
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide, also known as CMA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. CMA belongs to the class of benzylacetamide derivatives and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide involves the modulation of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity. This can lead to anxiolytic and sedative effects.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects in the body. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has also been shown to have anxiolytic and sedative effects, which can be beneficial in the treatment of anxiety and sleep disorders. In addition, N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized in large quantities. N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to using N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide in lab experiments. Its mechanism of action is not fully understood, and there is still much to learn about its potential therapeutic properties. In addition, N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide. One area of interest is its potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential role in the treatment of cancer and inflammation. N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has been shown to have anti-inflammatory and anti-cancer properties, and further research is needed to determine its potential as a cancer therapy. Finally, more research is needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide and its potential therapeutic properties.
Méthodes De Synthèse
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide can be synthesized using a multi-step reaction process, starting from 4-chlorobenzylamine and 2-methoxyphenylacetic acid. The reaction involves the use of various reagents, including thionyl chloride, acetic anhydride, and sodium hydroxide. The final product is obtained through recrystallization and purification techniques. The synthesis method of N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has been studied for its potential therapeutic properties in various fields of research, including neuroscience, pharmacology, and biochemistry. It has been shown to modulate the activity of certain enzymes and receptors in the body, which makes it a potential candidate for drug development. N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has been studied for its role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as cancer and inflammation.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-5-3-2-4-13(15)10-16(19)18-11-12-6-8-14(17)9-7-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZAXVLNMRQOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6803520 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5139426.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5139434.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)


![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5139468.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-pyrrolidinyl)ethanamine](/img/structure/B5139476.png)

![bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5139503.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5139513.png)
